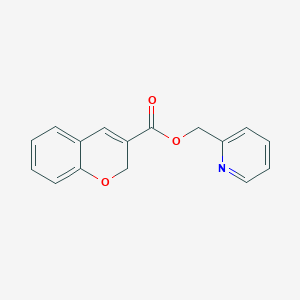
pyridin-2-ylmethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-ylmethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are important oxygen heterocycles These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-ylmethyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the chromene ring. This can be achieved through cyclization reactions involving benzopyran ring formation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-2-ylmethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
Pyridin-2-ylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of biologically active compounds .
Mécanisme D'action
The mechanism of action of pyridin-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to pyridin-2-ylmethyl 2H-chromene-3-carboxylate include other chromene derivatives, such as ethyl coumarin-3-carboxylate and various coumarin derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness: this compound is unique due to the presence of both the chromene and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable target for research and development .
Propriétés
Formule moléculaire |
C16H13NO3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
pyridin-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-16(20-11-14-6-3-4-8-17-14)13-9-12-5-1-2-7-15(12)19-10-13/h1-9H,10-11H2 |
Clé InChI |
SVWGKSLNPUCLBJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




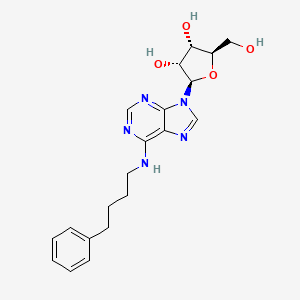
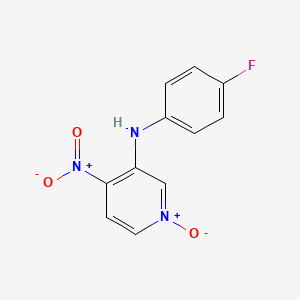
![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
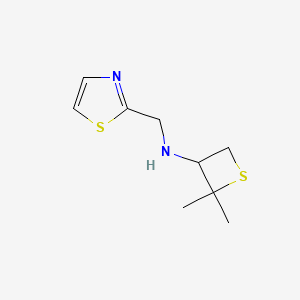
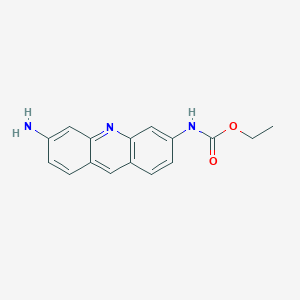
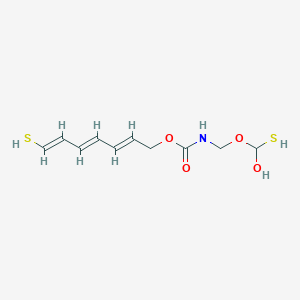


![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
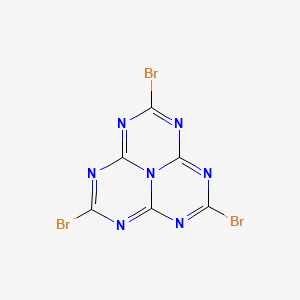
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)

